

Environmental Fate and Impact of 1,1-Diethoxybutane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Diethoxybutane

Cat. No.: B1585066

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and potential ecological impact of **1,1-diethoxybutane** (also known as butyraldehyde diethyl acetal). Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes available information on its physical and chemical properties, alongside data from structurally similar compounds such as short-chain aliphatic acetals and its hydrolysis product, butyraldehyde. The document outlines expected environmental distribution, degradation pathways, and potential for bioaccumulation and ecotoxicity. Standardized experimental protocols, based on OECD guidelines, are provided to facilitate further research and fill existing data gaps. This guide aims to be a valuable resource for researchers, scientists, and professionals in drug development, enabling a proactive approach to environmental risk assessment.

Introduction

1,1-Diethoxybutane is an organic compound with applications in various industrial sectors, including as a fragrance ingredient and a chemical intermediate. As with any chemical that has the potential for environmental release, a thorough understanding of its environmental fate and impact is crucial for responsible production, use, and disposal. This guide addresses the core aspects of the environmental profile of **1,1-diethoxybutane**, including its physicochemical properties, and its expected behavior in air, water, and soil.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physical and chemical properties. The available data for **1,1-diethoxybutane** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₈ O ₂	[1][2]
Molecular Weight	146.23 g/mol	[2]
CAS Number	3658-95-5	[2]
Appearance	Colorless clear liquid	[2]
Boiling Point	143 °C at 760 mmHg	[1][2]
Density	0.820 - 0.829 g/cm ³ at 25 °C	[2]
Vapor Pressure	6.833 mmHg at 25 °C (estimated)	[1][2]
Flash Point	28.89 °C (84.00 °F)	[1][2]
Water Solubility	1068 mg/L at 25 °C (estimated)	[2][3]
logP (o/w)	2.041 (estimated)	[2]

Environmental Fate

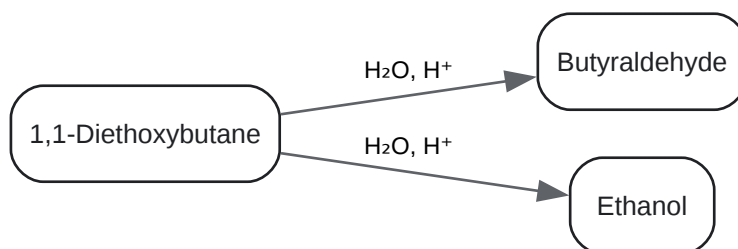
The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Abiotic Degradation

Hydrolysis:

Acetals are known to be susceptible to hydrolysis under acidic conditions, breaking down into their constituent alcohol and aldehyde. In the case of **1,1-diethoxybutane**, hydrolysis would yield ethanol and butyraldehyde.[4][5] This reaction is generally slow at neutral pH and is

catalyzed by acids.[6] Therefore, in acidic environmental compartments such as some soils and surface waters, hydrolysis is expected to be a significant degradation pathway.



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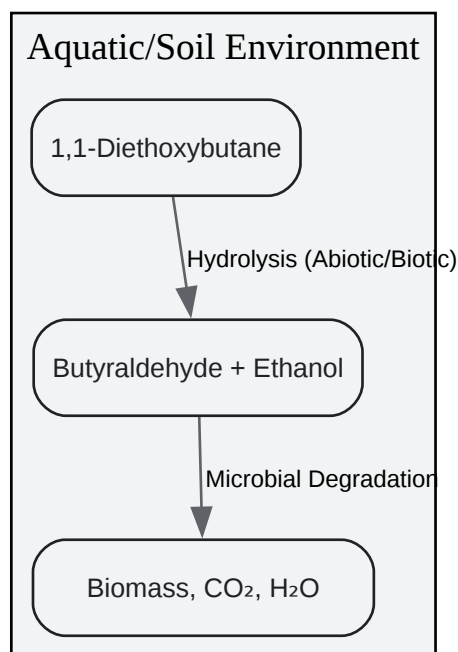
Caption: Acid-catalyzed hydrolysis of **1,1-diethoxybutane**.

Photolysis:

Direct photolysis of **1,1-diethoxybutane** is not expected to be a significant environmental fate process as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). However, its hydrolysis product, butyraldehyde, can undergo direct photolysis.[7] Indirect photooxidation in the atmosphere, primarily through reactions with hydroxyl radicals, is likely to be the main atmospheric degradation pathway for volatilized **1,1-diethoxybutane**. The estimated atmospheric half-life for butyraldehyde due to reaction with hydroxyl radicals is approximately 19 hours.[7]

Biodegradation

Direct experimental data on the biodegradation of **1,1-diethoxybutane** are not readily available. However, based on its structure and the biodegradability of its components and related substances, it is expected to be biodegradable.[8] The hydrolysis of **1,1-diethoxybutane** would produce ethanol and butyraldehyde, both of which are readily biodegradable under aerobic conditions.[7][9] Butyraldehyde has been shown to biodegrade rapidly in soil and water.[7] Therefore, the overall biodegradation of **1,1-diethoxybutane** is likely to proceed via initial hydrolysis followed by the rapid biodegradation of its products.



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Caption: Postulated biodegradation pathway for **1,1-diethoxybutane**.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding environment. The potential for bioaccumulation can be estimated using the octanol-water partition coefficient (logP). With an estimated logP of 2.041, **1,1-diethoxybutane** has a low to moderate potential for bioaccumulation.^[2] Furthermore, its expected rapid metabolism would limit its persistence in organisms.

Ecotoxicity

There is a lack of specific ecotoxicity data for **1,1-diethoxybutane**. However, the toxicity of its hydrolysis product, butyraldehyde, can provide some indication of its potential environmental impact. Butyraldehyde has been shown to have moderate acute toxicity to aquatic organisms.^[10] It is important to note that the parent compound, **1,1-diethoxybutane**, may exhibit different toxicity profiles.

Organism	Endpoint	Value (Butyraldehyde)	Reference
Fish (e.g., Pimephales promelas)	96-hour LC50	25 mg/L	[10]
Aquatic Invertebrates (e.g., Daphnia magna)	48-hour EC50	83 mg/L	[10]
Algae (e.g., Pseudokirchneriella subcapitata)	72-hour ErC50	45 mg/L	[10]

Experimental Protocols

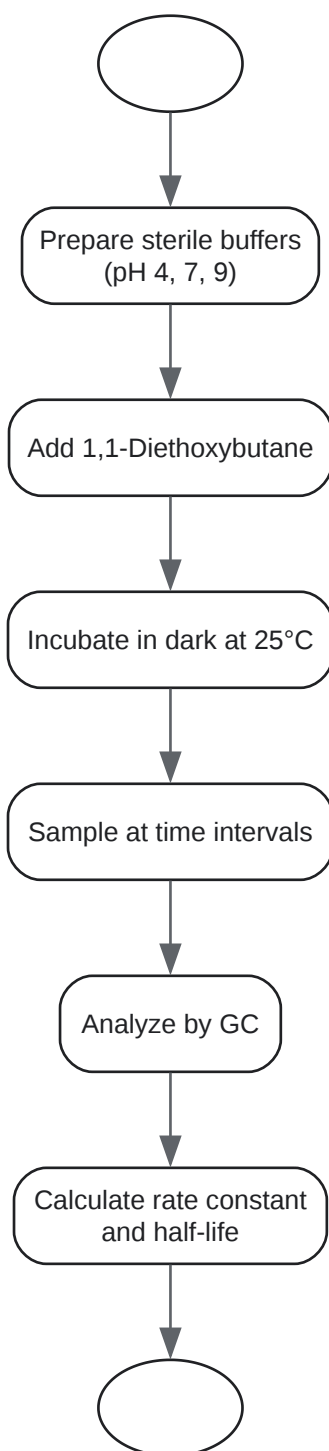
To address the data gaps for **1,1-diethoxybutane**, the following standardized experimental protocols, based on OECD Guidelines for the Testing of Chemicals, are recommended.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Hydrolysis as a Function of pH (OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of **1,1-diethoxybutane** in aqueous solutions at different pH values (4, 7, and 9).

Methodology:

- Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- Add a known concentration of **1,1-diethoxybutane** to each buffer solution in sterile, sealed test vessels.
- Incubate the test vessels in the dark at a constant temperature (e.g., 25 °C).
- At selected time intervals, withdraw samples from each test vessel.
- Analyze the concentration of **1,1-diethoxybutane** and its hydrolysis products (butyraldehyde and ethanol) using a suitable analytical method (e.g., gas chromatography).
- Determine the hydrolysis rate constant and half-life at each pH.



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Caption: Experimental workflow for hydrolysis testing.

Ready Biodegradability (OECD Guideline 301)

Objective: To assess the ready biodegradability of **1,1-diethoxybutane** by aerobic microorganisms.

Methodology:

- Prepare a mineral medium and inoculate it with a mixed population of aerobic microorganisms (e.g., from activated sludge).
- Add **1,1-diethoxybutane** as the sole source of organic carbon to the test flasks.
- Prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
- Incubate the flasks in the dark at a constant temperature (e.g., 20-24 °C) with shaking.
- Measure the degradation of **1,1-diethoxybutane** over 28 days by monitoring a parameter such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.
- Calculate the percentage of biodegradation. A substance is considered readily biodegradable if it reaches >60% (for DOC removal or CO₂ evolution) or >70% (for oxygen consumption) within the 10-day window of the 28-day test.

Acute Toxicity to Fish (OECD Guideline 203)

Objective: To determine the acute lethal toxicity of **1,1-diethoxybutane** to a standard freshwater fish species (e.g., Zebrafish, *Danio rerio*).

Methodology:

- Acclimate the test fish to the test conditions.
- Prepare a series of test concentrations of **1,1-diethoxybutane** in dilution water, along with a control group.
- Expose groups of fish to each test concentration and the control for 96 hours in a semi-static or flow-through system.
- Observe and record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

- Measure water quality parameters (pH, dissolved oxygen, temperature) regularly.
- Calculate the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms).

Conclusion and Recommendations

While direct experimental data on the environmental fate and impact of **1,1-diethoxybutane** are limited, this technical guide provides a scientifically grounded assessment based on its physicochemical properties and the behavior of structurally related compounds. The primary anticipated degradation pathway is hydrolysis to ethanol and butyraldehyde, followed by rapid biodegradation. The potential for bioaccumulation is low to moderate.

To ensure a comprehensive environmental risk assessment, it is strongly recommended that experimental studies be conducted to determine the key environmental fate and ecotoxicity endpoints for **1,1-diethoxybutane**. The protocols outlined in this guide provide a framework for generating the necessary data to fill the existing knowledge gaps. This will enable a more accurate prediction of its environmental behavior and allow for the implementation of appropriate risk management measures.

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